2,3-二溴-1,8-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

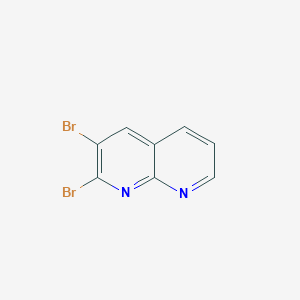

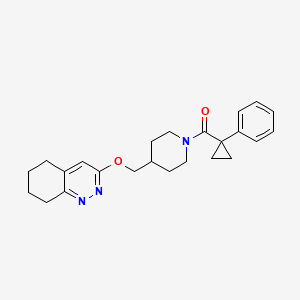

2,3-Dibromo-1,8-naphthyridine is a chemical compound with the CAS Number: 52626-31-0 and a molecular weight of 287.94 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 2,3-Dibromo-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

2,3-Dibromo-1,8-naphthyridine is a solid substance with a molecular weight of 287.94 .科学研究应用

Medicinal Chemistry

1,8-Naphthyridines, including 2,3-Dibromo-1,8-naphthyridine, have garnered attention in medicinal chemistry due to their diverse biological activities. Notably, gemifloxacin, a compound containing the 1,8-naphthyridine core, has reached the drug market for treating bacterial infections. Researchers continue to investigate other potential therapeutic applications within this class of heterocyclic compounds .

Photochemical Properties

The photochemical properties of 1,8-naphthyridines make them intriguing for various applications. These compounds find use as components in light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Their unique electronic structure contributes to their suitability for these optoelectronic applications .

Ligands in Coordination Chemistry

1,8-Naphthyridines serve as ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing metal complexes with specific properties. Researchers explore their potential in catalysis, sensing, and other areas .

Self-Assembly Host–Guest Systems

The self-assembly behavior of 1,8-naphthyridines allows them to form host–guest systems. These systems find applications in supramolecular chemistry, drug delivery, and nanotechnology. By designing appropriate host molecules, researchers can tailor their properties for specific functions .

Materials Science

In materials science, 1,8-naphthyridines contribute to the development of functional materials. Researchers investigate their use in organic semiconductors, polymers, and other advanced materials. Their π-conjugated structures make them promising candidates for electronic and photonic devices .

Synthetic Methodologies

Efforts to develop eco-friendly, safe, and atom-economical synthetic methods for 1,8-naphthyridines continue. Multicomponent reactions (MCRs) play a crucial role in generating complex molecular architectures efficiently. For instance, trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCRs using substituted aromatic aldehydes, 2-aminopyridine, and other reagents .

Other Applications

Beyond the mentioned fields, ongoing research explores additional applications of 2,3-Dibromo-1,8-naphthyridine. These may include catalysis, materials for organic electronics, and bioimaging agents. As the field evolves, new discoveries will undoubtedly expand the scope of its applications .

作用机制

Target of Action

The primary targets of 2,3-Dibromo-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities

Mode of Action

It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of bromine atoms in the 2,3-positions of the naphthyridine ring may influence its interaction with targets.

Biochemical Pathways

Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have a range of molecular and cellular effects .

属性

IUPAC Name |

2,3-dibromo-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRRFDUORMALBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1,8-naphthyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)

![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)

![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)